![molecular formula C13H9FN4O B15244722 3-Amino-2-(2-fluorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one](/img/structure/B15244722.png)
3-Amino-2-(2-fluorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-2-(2-fluorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrido[2,3-D]pyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(2-fluorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminonicotinonitrile with 2-fluorobenzaldehyde in the presence of a base, followed by cyclization to form the desired pyrido[2,3-D]pyrimidine core .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of microwave irradiation to accelerate the reaction, as well as the use of specific solvents and catalysts to improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-2-(2-fluorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyrido[2,3-D]pyrimidines.
Substitution: The amino and fluorophenyl groups can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups to the pyrido[2,3-D]pyrimidine core .
Applications De Recherche Scientifique
3-Amino-2-(2-fluorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a kinase inhibitor, making it useful in studying cellular signaling pathways.
Medicine: Due to its potential biological activities, it is being investigated for its use in drug discovery and development, particularly as an antimicrobial and antitubercular agent
Mécanisme D'action
The mechanism of action of 3-Amino-2-(2-fluorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can modulate various cellular pathways, leading to its potential therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thieno[2,3-D]pyrimidin-4(3H)-ones: These compounds share a similar pyrimidine core and have been studied for their antitubercular activity.
Pyrazolo[3,4-D]pyrimidines: These compounds are also kinase inhibitors and have been investigated for their potential in cancer treatment.
4-Amino-substituted 7-iminopyrido[2,3-D]pyrimidines: These compounds have shown potential as kinase inhibitors and are being studied for their biological activities.
Uniqueness
3-Amino-2-(2-fluorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one is unique due to the presence of the 2-fluorophenyl group, which can influence its biological activity and chemical reactivity. This structural feature distinguishes it from other similar compounds and contributes to its potential as a versatile scaffold in medicinal chemistry .
Propriétés
Formule moléculaire |
C13H9FN4O |
|---|---|
Poids moléculaire |
256.23 g/mol |
Nom IUPAC |
3-amino-2-(2-fluorophenyl)pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C13H9FN4O/c14-10-6-2-1-4-8(10)12-17-11-9(5-3-7-16-11)13(19)18(12)15/h1-7H,15H2 |
Clé InChI |
BAQHTGIBLZWJTN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=NC3=C(C=CC=N3)C(=O)N2N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyloxazolo[4,5-c]pyridine-4-thiol](/img/structure/B15244655.png)
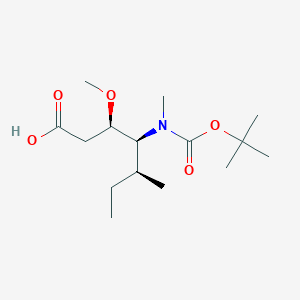
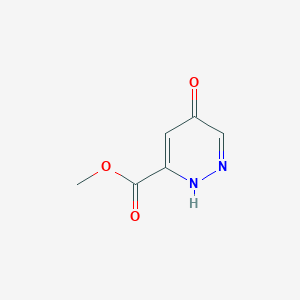

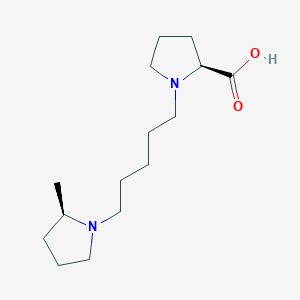
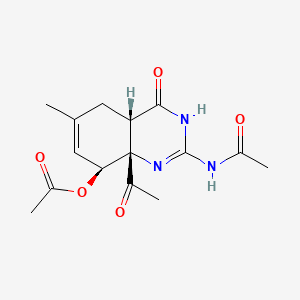


![7,18-bis[2-(2,6-dichlorophenyl)ethyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B15244694.png)
![2-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulene](/img/structure/B15244712.png)

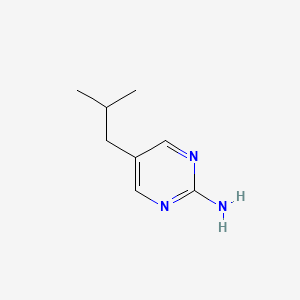
![[1,2,4]Triazolo[1,5-a]pyridine, 5-methyl-2-phenyl-](/img/structure/B15244736.png)
![7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B15244741.png)
